Thorium silicate

Description

Properties

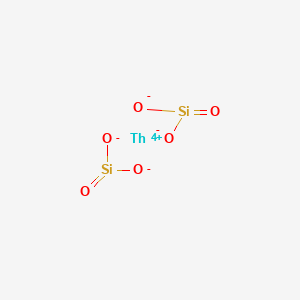

Molecular Formula |

O6Si2Th |

|---|---|

Molecular Weight |

384.20 g/mol |

IUPAC Name |

dioxido(oxo)silane;thorium(4+) |

InChI |

InChI=1S/2O3Si.Th/c2*1-4(2)3;/q2*-2;+4 |

InChI Key |

HILGEKJGFMSCTO-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Th+4] |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Experimental Characterization Techniques

Hydrothermal Synthesis Pathways for Thorium Silicate (B1173343) Materials

Hydrothermal synthesis offers a versatile route to produce crystalline materials from aqueous solutions under controlled temperature and pressure. This method has been successfully applied to the synthesis of various thorium silicate materials, from nanoscale colloids to novel complex crystals.

Recent research has demonstrated the formation of this compound colloids and nanocrystallites under conditions representative of the environment, specifically at low temperatures and near-neutral pH. researchgate.netrsc.org In-situ Small and Wide Angle X-ray Scattering (SWAXS) studies have been instrumental in observing the formation pathway, revealing that colloids with dimensions of a few nanometers are the initial species to form. rsc.org These primary particles exhibit elongated shapes and tend to aggregate once they reach a size of approximately 10 nm. researchgate.netrsc.org

Precipitation of pure ThSiO₄ has been achieved with high yields (over 95%) across a broad pH range, from highly acidic (0.3 mol L⁻¹ HNO₃) to alkaline (pH 9.1). researchgate.net The formation of these this compound species at near-neutral pH and low temperatures is significant, as they show long-term stability and a morphology that could favor high mobility in groundwaters. researchgate.netrsc.org

| Parameter | Condition | Observation |

| Temperature | Low (near ambient) | Formation of colloids and nanocrystallites. researchgate.netrsc.org |

| pH | Near-neutral | Promotes long-term stability of colloidal species. researchgate.netrsc.org |

| Reactant Conc. | C(Th) & C(Si) > 2.1x10⁻³ mol L⁻¹ | Required for obtaining pure this compound. researchgate.net |

| Morphology | Elongated colloids | Initial particles are elongated, aggregating at ~10 nm. rsc.org |

This table summarizes the experimental conditions for the low-temperature and near-neutral pH formation of this compound colloids and nanocrystallites.

High-temperature hydrothermal synthesis, often operating at temperatures exceeding 500°C, has been employed to discover and crystallize novel, complex alkali this compound compounds. acs.orgclemson.edu This technique allows for the exploration of new structural chemistries by reacting thorium oxide (ThO₂) and silica (B1680970) with alkali hydroxides or fluorides in a high-temperature fluid environment. acs.org

An investigation into the crystal chemistry of alkali thorium silicates at 575°C yielded five new materials, significantly expanding the known phases in this family. acs.org These include compounds with new structure types and the first actinide members of the wadeite mineral family. acs.org Further explorations at even higher temperatures, up to 750°C, have also proven successful in crystallizing refractory oxides, including alkali thorium silicates. clemson.edu

| Compound | Formula | Space Group | Structural Features | Synthesis Temp. |

| Rubidium this compound | Rb₄Th₂(SiO₄)₃ | P1̅ | Silicate sheet structure with 8, 6, 5, and 4-membered rings. acs.org | 575 °C acs.org |

| Potassium Thorium Silicofluoride | K₂ThSi₄O₁₀F₂ | Pnma | New structure type. acs.org | 575 °C acs.org |

| Cesium this compound | Cs₂ThSi₆O₁₅ | - | Related to the Rubidium this compound. acs.org | 575 °C acs.org |

| Cesium this compound | Cs₂ThSi₃O₉ | - | Wadeite analogue. acs.org | 575 °C acs.org |

| Rubidium this compound | Rb₂ThSi₃O₉ | - | Wadeite analogue. acs.org | 575 °C acs.org |

This table presents novel alkali thorium silicates synthesized via high-temperature hydrothermal methods, along with their key characteristics.

The kinetics of this compound formation are strongly influenced by experimental parameters such as temperature, pH, and reactant concentrations. researchgate.nethzdr.de Following the initial aggregation of primary colloidal particles, the system undergoes a maturation step that culminates in the emergence of nanocrystallites with the thorite zircon structure. researchgate.netrsc.org

The duration of this maturation step is a key kinetic factor and is notably longer at lower reaction temperatures. researchgate.netrsc.org Elevated temperatures, while not thermodynamically required for the precipitation of thorite, significantly increase the kinetics of crystallization. hzdr.deresearchgate.net For instance, studies have shown that temperatures above 150-160°C favor a more rapid formation of crystalline thorite. researchgate.netresearchgate.net The pH of the synthesis medium also impacts the kinetics; at a pH of 3, species remain in a colloidal form for short reaction times, allowing for kinetic analysis, whereas at a pH of 6, precipitation is much faster. hzdr.de The concentration of reactants is another critical factor, with higher concentrations enabling the formation of the silicate phase over a broader range of conditions. researchgate.netresearchgate.net

High-Temperature Hydrothermal Crystallization of Novel Alkali Thorium Silicates

Solid-State Reaction Routes for this compound Compounds

Solid-state synthesis, involving the high-temperature reaction of solid precursors, is a conventional method for producing thermodynamically stable inorganic compounds, including the polymorphs of this compound.

This compound (ThSiO₄) exists in two main polymorphs: the tetragonal zircon-type structure known as thorite, and the monoclinic monazite-type structure, huttonite. geoscienceworld.orgarxiv.org Conventional solid-state synthesis, which involves heating powdered reactants, has been used to produce both phases. Huttonite has been synthesized using solid-state methods at temperatures of 1250°C. geoscienceworld.org

The phase transformation between thorite and huttonite is of significant interest as it involves the formation of the denser modification (huttonite) at a higher temperature. geoscienceworld.org Studies have investigated this transformation, with some suggesting it occurs over a broad temperature range of 700-1200°C. geoscienceworld.org However, more precise work has bracketed the equilibrium transformation temperature at approximately 1225 ± 10°C. minsocam.org

Molten flux synthesis is a powerful high-temperature solution growth technique that utilizes a molten salt (the flux) as a solvent to facilitate the crystallization of materials. rsc.orgnorthwestern.edu This method allows for crystal growth at temperatures lower than the melting point of the target material and can promote the formation of novel or metastable phases. rsc.org

This technique has been applied to the ThSiO₄ system, primarily to study the phase stability between the thorite and huttonite polymorphs. minsocam.org By using a lithium molybdate (B1676688) (Li₂O·2MoO₃) or lithium tungstate (B81510) (Li₂O·2WO₃) flux, researchers were able to bracket the nucleation and growth of the preferred polymorph around the transition temperature of 1225°C. minsocam.org Although detailed reports on the flux synthesis of a wide range of alkali thorium silicates are less common than for their uranium counterparts, the principle is well-established. rsc.orgmdpi.com The flux acts as a medium for the dissolution of reactants like ThO₂ and SiO₂ and facilitates their transport to growing crystal surfaces. rsc.orgnorthwestern.edu The choice of flux is critical, as it can sometimes be incorporated into the final crystal structure. rsc.org

| Flux Composition | Purpose/Observation | Temperature Range (°C) |

| Li₂O·2MoO₃ | Growth of ThSiO₄ polymorphs to determine phase transition temperature. minsocam.org | ~1225 minsocam.org |

| Li₂O·2WO₃ | Growth of ThSiO₄ polymorphs to determine phase transition temperature. minsocam.org | ~1225 minsocam.org |

This table shows examples of molten fluxes used in the synthesis and study of this compound polymorphs.

Influence of Precursors and Stoichiometry on Product Formation

The formation of specific this compound phases is highly dependent on the initial precursors and their stoichiometric ratios. The choice of thorium and silicon sources, as well as their relative concentrations, dictates the reaction pathways and the final product's purity and crystallinity.

In hydrothermal synthesis, the concentrations of reactants in the initial mixture are a significant factor. researchgate.net To obtain pure this compound (ThSiO₄), thorium and silicon concentrations must typically be above 2.1 × 10⁻³ mol L⁻¹. researchgate.net Studies have utilized various precursors, including thorium nitrate (B79036) (Th(NO₃)₄) and silicic acid or tetraethyl orthosilicate (B98303) (TEOS), to synthesize this compound compounds. academie-sciences.fr For instance, in the synthesis of ThSiO₄, a molar ratio of Th⁴⁺:H₃PO₄:H₄SiO₄ = 4:4:1 has been used when starting with thorium chloride, phosphoric acid, and TEOS. academie-sciences.fr The stoichiometry of precursors also influences the formation of more complex silicates. For example, in the solid-phase synthesis of KNaCaTh(Si₈O₂₀) and Ca₂Th(Si₈O₂₀), metal nitrates and silicon oxides are reacted at high temperatures. researchgate.net

The stoichiometry in the precursor solution also affects the kinetic barriers to precipitation. whiterose.ac.uk In solution-based syntheses, diffusion-controlled nucleation and aggregation are favored at higher ratios of certain cations, while surface-limited growth mechanisms dominate at lower ratios. whiterose.ac.uk This demonstrates that the stoichiometric balance of reactants is a critical parameter for controlling the formation mechanism and, consequently, the properties of the resulting this compound material. sci-hub.se

Solution-Based and Precipitation Synthesis Approaches

Chemical precipitation from aqueous solutions containing thorium salts is a common method for synthesizing thorium silicates. This approach often involves hydrothermal treatment to facilitate the crystallization of the desired phase. researchgate.nettandfonline.com In a typical process, a soluble thorium salt, such as thorium nitrate (Th(NO₃)₄·4H₂O) or thorium chloride, is dissolved in water. inorganicventures.comresearchgate.net A silica source is then introduced, and the pH is adjusted to induce precipitation. researchgate.net

The precipitation of pure ThSiO₄ (thorite) has been achieved with yields exceeding 95% through hydrothermal methods. researchgate.net These reactions are often performed in sealed containers, like PTFE-lined autoclaves or sealed glass tubes, at elevated temperatures, for instance, 180°C or higher. researchgate.nettandfonline.com The process relies on the dissolution of precursors followed by the precipitation of the this compound phase. researchgate.net This dissolution-reprecipitation mechanism is crucial for the formation of crystalline products from the initial reactants. researchgate.net

For example, this compound has been prepared through the hydrolysis of a thorium salt solution in sealed glass tubes at 180°C. tandfonline.com In another approach, a gel formed from thorium ions, phosphoric acid, and hydrolyzed TEOS was dried and heated to 1100°C to yield a thorium phosphate (B84403) silicate. academie-sciences.fr The precipitation can also be influenced by the presence of other ions; alkali carbonates, for instance, can precipitate thorium as a basic carbonate, which is soluble in an excess of the reagent. inorganicventures.com

The choice of silica source and the pH of the reaction medium are critical parameters in the synthesis of this compound. researchgate.net Various silica sources are employed, including silica gel, sodium silicate, and silicon alkoxides like tetraethyl orthosilicate (TEOS). academie-sciences.frmdpi.com The reactivity and dissolution rate of the silica source can affect the kinetics of the formation of this compound.

The pH of the solution plays a pivotal role in both the speciation of thorium and silica in the solution and the precipitation of the final product. researchgate.netiaea.org Pure ThSiO₄ can be precipitated over a wide pH range, from acidic conditions (e.g., 0.3 mol L⁻¹ HNO₃) to alkaline conditions (pH 9.1). researchgate.net However, pH can influence which polymorph of ThSiO₄ is formed and can also lead to the formation of competing phases like thorium dioxide (ThO₂). researchgate.net For instance, at a pH below 3, silicic acid is protonated, which limits complexation with Th⁴⁺ ions. In the neutral to alkaline range of pH 5 to 9, deprotonation of silanol (B1196071) groups enhances binding with Th⁴⁺. At a pH above 10, silica dissolution increases, releasing silicate ions that can precipitate with thorium. iaea.org

In hydrothermal synthesis, adjusting the pH is crucial for controlling the product. For example, in the synthesis of lanthanide-silica materials, the pH of the gel was adjusted to a range of 9.5 to 10.0. mdpi.com For this compound specifically, precipitation of the hydroxide (B78521) begins around pH 3.5 to 4.0. inorganicventures.com Studies have shown that controlling the pH is essential to prevent the formation of undesired byproducts and to ensure the formation of a pure this compound phase. researchgate.netresearchgate.net

| Parameter | Condition/Value | Effect on Product Formation | Reference |

|---|---|---|---|

| Reactant Concentration | [Th] and [Si] > 2.1 × 10⁻³ mol L⁻¹ | Required to obtain pure ThSiO₄. | researchgate.net |

| pH | 0.3 mol L⁻¹ HNO₃ to pH 9.1 | Pure ThSiO₄ precipitation with >95% yield. Affects phase purity, with ThO₂ forming at certain pH values. | researchgate.net |

| pH | ~3.5 - 4.0 | Initiation of thorium hydroxide precipitation. | inorganicventures.com |

| Temperature | > 160°C | Favors the formation of the thorite phase of ThSiO₄. | researchgate.net |

| Silica Source | Silica gel, sodium silicate, TEOS | Choice of source affects reaction kinetics. | academie-sciences.frmdpi.com |

Chemical Precipitation from Thorium Salt Solutions

Comprehensive Analytical and Spectroscopic Characterization Methods

X-ray diffraction (XRD) is a fundamental technique for the characterization of this compound compounds, enabling phase identification and the determination of crystal structures. researchgate.nettandfonline.com Powder XRD (PXRD) is routinely used to confirm the formation of the desired this compound phase, such as thorite or huttonite, and to identify any crystalline impurities like thorium dioxide (ThO₂). researchgate.netresearchgate.net High-temperature XRD (HTXRD) allows for the study of phase transitions and thermal expansion of this compound polymorphs. journal-vniispk.ru

For detailed structural elucidation, Single Crystal X-ray Diffraction (SCXRD) is the definitive method. SCXRD studies have been crucial in redetermining the crystal structures of the ThSiO₄ polymorphs, thorite and huttonite. iucr.org These analyses confirmed that thorite is tetragonal with space group I4₁/amd, isostructural with zircon, while huttonite is monoclinic with space group P2₁/n, isostructural with monazite (B576339). iucr.org The precise atomic positions, bond lengths, and bond angles derived from SCXRD data provide a deep understanding of the structural chemistry of these materials. iucr.orgresearchgate.netanl.gov For example, a SCXRD study refined the structures of huttonite and thorite to weighted residuals of 0.056 and 0.062, respectively, providing high-quality structural data. iucr.org

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

|---|---|---|---|---|

| Thorite | Tetragonal | I4₁/amd | a = 7.1328, c = 6.3188 | iucr.org |

| Huttonite | Monoclinic | P2₁/n | a = 6.784, b = 6.974, c = 6.500, β = 104.92 | iucr.org |

Electron microscopy techniques are indispensable for investigating the morphology, composition, and microstructure of thorium silicates. Scanning Electron Microscopy (SEM) is widely used to observe the particle size, shape, and surface texture of synthesized or natural this compound samples. core.ac.ukacs.org Backscattered Electron (BSE) imaging in SEM is particularly useful as the contrast is sensitive to the atomic number, helping to distinguish between different phases, such as thorite, huttonite, and any unreacted starting materials or secondary phases. gfz-potsdam.despbu.ru

Electron Probe Micro-analysis (EPMA) provides quantitative chemical composition data at the micrometer scale. core.ac.ukntnu.nogeoscienceworld.org This technique is crucial for determining the precise stoichiometry of this compound phases and for analyzing elemental distribution within a sample. core.ac.ukresearchgate.netias.ac.in For instance, EPMA has been used to confirm the composition of synthetic thorium-bearing britholites and to identify compositional heterogeneity in samples, revealing the presence of multiple phases with different Th, Nd, and Si content. core.ac.uk It is also used to analyze trace element substitutions in natural thorite, such as the incorporation of uranium. geoscienceworld.org

Electron Backscatter Diffraction (EBSD) is a powerful technique for phase identification and crystallographic orientation mapping at the micro- and nanoscale. gfz-potsdam.despbu.ru In this compound research, EBSD is used to distinguish between the polymorphs thorite and huttonite, which can be difficult to differentiate by other means, especially when they are fine-grained or intergrown. gfz-potsdam.deresearchgate.net EBSD mapping can reveal the spatial distribution of these phases within a sample, providing insights into reaction and alteration processes, such as the replacement of one polymorph by another. gfz-potsdam.deresearchgate.net

Spectroscopic Techniques (Raman, Infrared (IR), X-ray Photoelectron Spectroscopy (XPS), Reflection Electron Energy Loss Spectroscopy (REELS)) for Chemical and Electronic Structure Analysis

Spectroscopic methods are fundamental in elucidating the chemical and electronic characteristics of this compound. Raman and Infrared (IR) spectroscopy probe the vibrational properties, while X-ray Photoelectron Spectroscopy (XPS) and Reflection Electron Energy Loss Spectroscopy (REELS) provide insights into the electronic structure and surface chemistry.

Raman and Infrared (IR) Spectroscopy are used to investigate the vibrational modes of the silicate (SiO₄) and thorate (ThO₈) polyhedra within the crystal lattice of this compound. In studies of Th₁₋ₓErₓ(SiO₄)₁₋ₓ(PO₄)ₓ solid solutions, FTIR spectroscopy has been particularly sensitive to the stretching modes of SiO₄ and PO₄ units, showing a crossing point around 910 cm⁻¹ as the substitution of silicate with phosphate progresses. hzdr.de This indicates a systematic change in the local vibrational environment with the compositional changes. hzdr.de The thermal evolution of metamict thorium orthosilicates has also been examined using Raman spectroscopy, contributing to the understanding of phase transformations upon heating. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of atoms. Studies on natural this compound (ThSiO₄·nH₂O) have shown that the Th 4f₇/₂ binding energy is approximately 335.0-335.3 eV. researchgate.netresearchgate.net This binding energy is indicative of thorium in the +4 oxidation state, similar to that in ThO₂. researchgate.net High-resolution XPS spectra of the O 1s region often show multiple peaks, which can be attributed to different oxygen environments, such as regular oxygen atoms in the lattice and defect-related oxygen species. researchgate.netgeoscienceworld.org The Si 2p peak for silicate is typically observed around 103.2 eV. researchgate.net XPS has also been instrumental in analyzing the surface changes of this compound, for instance, after dissolution processes or thermal treatments. bohrium.com

Reflection Electron Energy Loss Spectroscopy (REELS) complements XPS by providing information about the electronic structure and band gap of materials. For a this compound compound with the formula ThSi₁₀O₂₂, REELS analysis determined a band gap of 7.7 eV. researchgate.net This wide band gap indicates the material's insulating nature. The stability of this band gap under prolonged electron beam exposure suggests high resistance to electron-beam-induced damage. researchgate.net REELS studies on Th/CaF₂ systems have identified low-energy loss peaks (3-7 eV) associated with the chemical state of thorium atoms and the presence of uncompensated chemical bonds at the interface. researchgate.net

These spectroscopic techniques, when used in combination, offer a comprehensive picture of the chemical bonding, electronic states, and surface properties of this compound, which is crucial for its various applications and for understanding its behavior in natural and engineered systems.

Small- and Wide-Angle X-ray Scattering (SAXS/SWAXS) for Colloidal and Nanocrystalline Studies

Small- and Wide-Angle X-ray Scattering (SAXS/SWAXS) are powerful techniques for investigating the structure of materials from the nanometer to the angstrom scale. These methods are particularly valuable for studying the formation and evolution of colloidal and nanocrystalline this compound.

In-situ SWAXS measurements have been instrumental in observing the formation of thorite (ThSiO₄) under conditions that mimic the natural environment, specifically at near-neutral pH and low temperatures. researchgate.nethzdr.de These studies have revealed a multi-step formation process that begins with the emergence of small, elongated colloids a few nanometers in size. researchgate.nethzdr.de As the reaction progresses, these colloids grow to about 10 nm before they start to aggregate. hzdr.de Following aggregation, the system undergoes a maturation phase, which culminates in the appearance of nanocrystalline thorite with the characteristic zircon structure. researchgate.nethzdr.de

The kinetics of this process are temperature-dependent, with the maturation step being significantly longer at lower temperatures. researchgate.net This highlights the kinetic factors controlling the crystallization of thorite from colloidal precursors. researchgate.net The ability of thorium to form stable silicate colloids at low temperatures and near-neutral pH has significant implications for its mobility in groundwater, as these small particles could be easily transported. researchgate.net

SAXS has also been employed to study the formation of polynuclear thorium(IV) colloids and thorium dioxide nanoparticles from hydrolyzed Th⁴⁺ solutions. nih.govnih.gov By fitting the scattering profiles with models like the unified Guinier/power-law model, researchers can extract key parameters such as the radius of gyration (Rg) and Porod exponents, which describe the size and shape of the scattering objects. nih.gov For instance, in one study, after aging for 5 months, the dispersion contained both polymer-like structures and more compact colloids with a radius of gyration of about 10 nm. nih.gov After 18 months, the system evolved to contain agglomerates of ThO₂ particles with a particle radius of 2.5 nm, forming larger agglomerates with a radius of gyration of 5.8 nm. nih.gov

These findings from SAXS/SWAXS studies provide critical insights into the paragenesis of thorium minerals and the behavior of tetravalent actinides in the environment, demonstrating the pathway from aqueous species to stable mineral phases through colloidal intermediates.

Thermal Analysis Methods (Differential Scanning Calorimetry (DSC), High-Temperature X-ray Diffraction (HTXRD)) in this compound Investigations

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and High-Temperature X-ray Diffraction (HTXRD) are essential for understanding the thermal stability, phase transitions, and crystallization behavior of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like phase transitions, crystallization, and decomposition. In studies of metamict (amorphous due to radiation damage) thorium orthosilicates, DSC has been used alongside other techniques to investigate their thermal evolution. researchgate.net One notable finding is that while the crystallization of huttonite (the monoclinic polymorph of ThSiO₄) from a metamict state produces a clear exothermic peak in the DSC curve, the crystallization of thorite (the tetragonal polymorph) often does not. researchgate.netresearchgate.net This suggests different energetic pathways for the formation of the two polymorphs from an amorphous precursor. The measured enthalpy of the thorite-to-huttonite phase transition at 298 K and 1 bar is 6.7 ± 2.5 kJ/mol, indicating that thorite is the more stable phase at low temperatures and pressures. gfz-potsdam.de

High-Temperature X-ray Diffraction (HTXRD) provides real-time crystallographic information as a sample is heated, allowing for the direct observation of phase changes and the determination of thermal expansion coefficients. HTXRD studies on metamict thorium silicates have revealed the temperatures at which different phases crystallize. researchgate.net For some samples, the crystallization of thorite begins at temperatures as low as 420–480 °C, which is lower than previously reported for mineral samples. researchgate.netresearchgate.net The monoclinic huttonite phase typically emerges at higher temperatures, in the range of 870–930 °C. researchgate.net These studies also show a wide temperature range where both thorite and huttonite can coexist. researchgate.netresearchgate.net

Furthermore, HTXRD has been used to determine the volumetric thermal expansion coefficients for the crystalline phases. For huttonite, the coefficient (α̅ᵥ) is approximately 20.66 × 10⁻⁶ °C⁻¹, and for thorite, it is about 12.54 × 10⁻⁶ °C⁻¹ over the temperature range of 25–1200 °C. researchgate.netresearchgate.net The combination of DSC and HTXRD provides a comprehensive understanding of the thermal behavior of this compound, which is critical for applications in nuclear materials and for interpreting the geological history of thorium-bearing minerals. researchgate.net

Below is a data table summarizing key thermal analysis findings for this compound:

| Property | Method | Finding | Reference(s) |

| Thorite Crystallization Temperature (from metamict state) | HTXRD | 420–480 °C | researchgate.net, researchgate.net |

| Huttonite Crystallization Temperature (from metamict state) | HTXRD | 870–930 °C | researchgate.net |

| Thorite-Huttonite Phase Transition Enthalpy (298 K, 1 bar) | Calorimetry | 6.7 ± 2.5 kJ/mol | gfz-potsdam.de |

| Volumetric Thermal Expansion (α̅ᵥ) of Huttonite (25–1200 °C) | HTXRD | 20.66 × 10⁻⁶ °C⁻¹ | researchgate.net, researchgate.net |

| Volumetric Thermal Expansion (α̅ᵥ) of Thorite (25–1200 °C) | HTXRD | 12.54 × 10⁻⁶ °C⁻¹ | researchgate.net, researchgate.net |

| DSC Peak for Thorite Crystallization | DSC | No peak observed | researchgate.net, researchgate.net |

This table is based on data from the referenced research articles and provides a summary of the thermal properties of this compound.

Dynamic Light Scattering (DLS) and Brunauer–Emmett–Teller (BET) Analyses for Particle and Surface Characterization

Dynamic Light Scattering (DLS) and Brunauer–Emmett–Teller (BET) analysis are key techniques for characterizing the physical properties of this compound particles, specifically their size in dispersion and their surface area.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension. It works by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. The speed of this motion is related to the particle size; smaller particles move faster than larger ones. DLS has been utilized in studies involving synthetic this compound to monitor particle size. researchgate.netresearchgate.net For instance, in dissolution kinetics studies, DLS analysis before and after the dissolution process helps in understanding the changes in particle size, which is a critical parameter in the shrinking particle model used to describe the kinetics. researchgate.netresearchgate.net DLS is also employed to determine the average grain size of nanocrystalline materials, such as thoria (ThO₂) nanoparticles, which can be a precursor or a related compound to this compound. researchgate.net

Brunauer–Emmett–Teller (BET) analysis is a method for determining the specific surface area of a solid material. It involves the physical adsorption of a gas (commonly nitrogen) on the surface of the material at a constant temperature (typically that of liquid nitrogen). By measuring the amount of gas adsorbed over a range of partial pressures, a BET isotherm is generated, from which the specific surface area can be calculated. This technique has been applied in conjunction with DLS in the study of this compound dissolution kinetics. researchgate.netresearchgate.net The BET surface area provides crucial information for kinetic models, as the reaction rate is often proportional to the available surface area. Comparing the BET surface area before and after dissolution experiments can reveal changes in the material's surface morphology and porosity. researchgate.netresearchgate.net

Together, DLS and BET provide complementary information about the physical characteristics of this compound particles. While DLS gives the hydrodynamic diameter of particles dispersed in a liquid, BET analysis provides the specific surface area of the dry powder, offering insights into its porosity and surface roughness. This information is vital for applications where particle size and surface reactivity are important, such as in catalysis, environmental science, and materials science.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Geochemistry

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful micro-analytical technique used for determining the trace and ultra-trace element compositions of solid materials with high spatial resolution. It has found significant application in the geochemical analysis of this compound minerals like thorite and its hydrated alteration product, thorogummite.

The technique works by focusing a high-power laser beam onto the surface of a sample, which ablates a small amount of material. This ablated material is then transported by a carrier gas into an inductively coupled plasma, where it is atomized and ionized. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantitative determination of a wide range of elements.

In the context of this compound geochemistry, LA-ICP-MS is used to:

Determine Trace Element Signatures: Natural thorite often incorporates a variety of trace elements into its crystal structure during its formation. These elements can include uranium (U), lead (Pb), rare earth elements (REEs), yttrium (Y), zirconium (Zr), and phosphorus (P). acad.rorruff.info LA-ICP-MS allows for the precise measurement of these elements, which can serve as a fingerprint of the geological environment in which the mineral formed. scielo.brresearchgate.net

Geochronology: The radioactive decay of thorium (²³²Th) and uranium (²³⁸U, ²³⁵U) to stable lead (Pb) isotopes within the thorite crystal structure forms the basis of U-Th-Pb geochronology. By measuring the concentrations of the parent (Th, U) and daughter (Pb) isotopes using LA-ICP-MS, the age of the mineral can be calculated. This has been successfully applied to thorite grains to date major metamorphic or magmatic events. rruff.info

Analyze Mineral Alteration: Thorite is often found in a metamict state due to radiation damage from the decay of its constituent thorium and uranium. This can lead to hydration and alteration to secondary minerals like thorogummite. acad.roi2massociates.com LA-ICP-MS can be used to analyze the compositional changes that occur during this alteration process, providing insights into the fluid-rock interactions and weathering conditions. For example, thorogummite often shows higher concentrations of water (inferred from lower oxide totals in microprobe analysis, which LA-ICP-MS complements), P, and sometimes Pb and Ca compared to the primary thorite it replaces. acad.ro

Study Mineral Inclusions: LA-ICP-MS can analyze microscopic mineral and fluid inclusions trapped within thorite crystals. The composition of these inclusions provides direct information about the temperature, pressure, and chemical composition of the fluids from which the thorite crystallized.

The high sensitivity of LA-ICP-MS allows for the analysis of very small sample volumes (typically tens of micrometers in diameter), which is ideal for analyzing zoned crystals or fine-grained mineral aggregates. copernicus.org This makes it an indispensable tool for unraveling the complex geological histories recorded in this compound minerals.

Below is a data table showing representative trace element concentrations in thorite from Gillespie's Beach, New Zealand, as determined by electron microprobe analysis, a technique often complemented by LA-ICP-MS for a wider range of trace elements.

| Oxide | Average Concentration (wt%) | Standard Deviation |

| P₂O₅ | 0.12 | 0.09 |

| SiO₂ | 18.84 | 0.18 |

| ThO₂ | 73.46 | 1.85 |

| UO₂ | 5.90 | 1.46 |

| Y₂O₃ | 0.21 | 0.11 |

| Ce₂O₃ | 0.08 | 0.05 |

| CaO | 0.13 | 0.08 |

| PbO | 0.43 | 0.20 |

Data from Förster, H. J. (2000). The Canadian Mineralogist, 38, 675-684. rruff.info This table illustrates the significant amounts of U, Y, and Pb that can substitute into the thorite structure.

Crystal Chemistry and Structural Investigations of Thorium Silicates

Detailed Crystallographic Analysis of Thorite (Zircon-Type) and Huttonite (Monoclinic) Polymorphs

Thorite and huttonite are the two known polymorphs of thorium silicate (B1173343). iucr.org Thorite possesses a tetragonal crystal system, isostructural with zircon (ZrSiO₄), while huttonite crystallizes in the monoclinic system and is isostructural with monazite (B576339). iucr.orgwikipedia.org

Thorite crystallizes in the tetragonal space group I4₁/amd. iucr.org Its structure consists of SiO₄ monomers and a relatively open arrangement of edge-sharing ThO₈ polyhedra. iucr.org The thorium atoms are coordinated with eight oxygen atoms, with four shorter equatorial bonds and four longer axial bonds. iucr.org This arrangement results in channels parallel to the c-axis, which may facilitate the diffusion of water into the structure, a factor potentially contributing to its susceptibility to metamictization—the process by which a crystalline solid becomes amorphous due to radiation damage. iucr.org

Huttonite , on the other hand, belongs to the monoclinic space group P2₁/n. iucr.orgwikipedia.org It is characterized by a more compact arrangement of edge-sharing ThO₉ polyhedra, where each thorium atom is coordinated to nine oxygen atoms. iucr.org Unlike thorite, huttonite is not typically found in a metamict state. wikipedia.org The denser packing and higher coordination number in huttonite contribute to its greater stability at higher temperatures and pressures compared to thorite. wikipedia.orgarxiv.org

A detailed redetermination of the crystal structures of both polymorphs using single-crystal X-ray diffraction has provided precise lattice parameters. iucr.org

Interactive Table: Crystallographic Data for Thorite and Huttonite

| Property | Thorite | Huttonite |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | I4₁/amd | P2₁/n |

| a (Å) | 7.1328 ± 0.0002 | 6.784 ± 0.002 |

| b (Å) | 7.1328 ± 0.0002 | 6.974 ± 0.003 |

| c (Å) | 6.3188 ± 0.0002 | 6.500 ± 0.003 |

| β (°) | 90 | 104.92 ± 0.03 |

| Z (formula units/cell) | 4 | 4 |

| Calculated Density (g/cm³) | 6.70 | 7.25 |

| Coordination of Th | 8 (ThO₈) | 9 (ThO₉) |

| Data sourced from Taylor and Ewing (1978) iucr.org |

Phase Transition Mechanisms in Thorium Silicate Systems

The transformation between the thorite and huttonite structures is a key aspect of this compound crystal chemistry, influenced by temperature and pressure.

The phase transition from the zircon-type structure of thorite to the monazite-type structure of huttonite is an unusual case where a less dense phase transforms into a denser phase at high temperatures. arxiv.org At atmospheric pressure, this transition occurs in the temperature range of 1210–1225 °C. wikipedia.org As pressure increases, the transition temperature also increases. wikipedia.org The transformation has been reported to occur between 715–1225 °C for both natural and synthetic samples. researchgate.net

The stability fields of thorite and huttonite have been experimentally determined, confirming that thorite is the stable polymorph at low pressure and low temperature, while huttonite is stable under high pressure and high temperature conditions. geoscienceworld.org In situ high-pressure studies have determined the onset pressure for the thorite-to-huttonite transition to be approximately 6.6 ± 0.2 GPa. geoscienceworld.org

Metamict thorium orthosilicates, which have become amorphous due to self-irradiation, undergo a series of transformations upon heating. researchgate.net Studies on naturally metamict samples have shown that the recrystallization process is complex. researchgate.net Upon heating, the crystallization of the thorite phase can begin at temperatures as low as 420–480 °C. researchgate.net As the temperature increases, huttonite begins to form, with its peaks appearing in X-ray diffraction patterns at around 870–930 °C. researchgate.net

Interestingly, there is a wide temperature range where both thorite and huttonite can coexist. researchgate.net During this thermal evolution, other phases, such as the fluorite-type mineral thorianite (ThO₂), can also form, typically in the range of 810–1140 °C. researchgate.net The final assemblage of minor phases after cooling can vary and may include Ca-Th oxides. researchgate.net The thermal expansion coefficients for the crystalline phases have also been determined, with huttonite showing a significantly higher volumetric thermal expansion than thorite. researchgate.net

Zircon-Type to Huttonite-Type Structural Transformations under Elevated Temperature and Pressure

Isomorphic Substitution and Solid Solution Behavior in Thorium Silicates

The crystal structures of thorium silicates can accommodate a variety of other elements through isomorphic substitution, leading to the formation of solid solutions.

Thorite can incorporate significant amounts of uranium, with natural samples containing up to 36 mol% of the USiO₄ end-member, although a more typical value is around 12 mol%. researchgate.net This substitution of U⁴⁺ for Th⁴⁺ is possible due to their similar ionic radii and charge. carnegiescience.edu The formation of U₁₋ₓThₓSiO₄ solid solutions with a zircon-type structure is well-documented. researchgate.net The presence of uranium in the thorite structure is a key factor in its common metamict state. researchgate.net

In addition to uranium, thorite can also incorporate rare earth elements (REEs) and yttrium (Y), forming solid solutions with minerals like xenotime (B576624) (YPO₄). researchgate.net The substitution mechanisms can be complex, sometimes involving the coupled substitution of multiple elements to maintain charge balance. researchgate.net For example, the incorporation of Y³⁺ may be coupled with the oxidation of U⁴⁺ to U⁶⁺. researchgate.net Other actinides, such as protactinium (Pa), neptunium (B1219326) (Np), plutonium (Pu), and americium (Am), can also form zircon-type orthosilicates, and PaSiO₄ is also known to have a huttonite-type polymorph. mcgill.ca

Huttonite, being isostructural with monazite, can also incorporate REEs. arizona.edu The substitution often follows the huttonite exchange mechanism where (Th, U)⁴⁺ + Si⁴⁺ ↔ REE³⁺ + P⁵⁺.

The presence of alkali and alkaline-earth elements can influence the formation of different this compound structures. iaea.org In peralkaline magmatic systems, where there is an excess of alkali elements (Na, K) relative to aluminum, thorium tends to be enriched along with uranium, REEs, and other high field strength elements. iaea.org While thorite is the primary this compound, the presence of these elements can lead to the formation of more complex silicate minerals. iaea.org

Hydroxyl Incorporation in Thorium Silicates (e.g., Thorogummite)

This compound minerals can incorporate hydroxyl (OH) groups into their crystal structure, a phenomenon most notably observed in the mineral variety known as thorogummite. le-comptoir-geologique.comminsocam.org Thorogummite is essentially a hydrated form of thorite (ThSiO₄), where hydroxyl groups substitute for the silicate tetrahedra. minsocam.orggalleries.com This substitution is represented by the general formula Th(SiO₄)₁₋ₓ(OH)₄ₓ. minsocam.orggalleries.comutah.gov In this formula, 'x' denotes the extent to which a silicate tetrahedron [SiO₄]⁴⁻ is replaced by four hydroxide (B78521) ions [OH]⁻. acad.ro For instance, if half of the silicate groups are substituted, the formula becomes (Th,U)₂(SiO₄)(OH)₄. acad.ro

The formation of thorogummite is a secondary process, resulting from the alteration and hydration of primary thorium minerals like thorite. le-comptoir-geologique.comminsocam.orggalleries.com This alteration is often facilitated by metamictization, a process where the crystal lattice is damaged by the mineral's own radioactivity. galleries.comacad.ro This damage makes the structure susceptible to hydration. galleries.com While once considered a distinct mineral species, thorogummite was discredited in 2014 and is now classified as a variety of thorite. le-comptoir-geologique.commindat.orgresearchgate.net Studies have indicated that the proposed solid solution between thorite and a fully hydroxyl-substituted end-member is incomplete. researchgate.net

Thorogummite typically appears as earthy nodules, cryptocrystalline aggregates, or fine-grained crusts, and rarely as acicular crystals. le-comptoir-geologique.comarizona.edu Its appearance can be gum-like, which is reflected in its name derived from "thorium" and the Latin "gummi" (gum). le-comptoir-geologique.commindat.org

Table 1: Chemical Composition of Thorogummite Samples

| Oxide | Wodgina, Western Australia (%) | Unknown Locality (%) |

| SiO₂ | 15.77 | 13.085 |

| ThO₂ | 57.79 | 41.44 |

| UO₃ | 2.98 | 22.43 |

| Al₂O₃ | 0.88 | 0.965 |

| RE₂O₃ | 0.97 | 6.69 |

| Fe₂O₃ | - | 0.845 |

| PbO | 1.25 | 2.16 |

| Data sourced from RRuff Project. arizona.edu |

Theoretical and Computational Modeling of this compound Structures

Computational modeling provides significant insights into the structural, electronic, and thermodynamic properties of thorium silicates at an atomic level. These theoretical approaches are crucial for understanding the behavior of these materials under various conditions.

Ab Initio Calculations of Electronic Structure and Optical Properties

First-principles (ab initio) calculations, particularly those based on density-functional theory (DFT), have been employed to investigate the electronic structure of this compound polymorphs, primarily thorite (tetragonal) and huttonite (monoclinic). researchgate.netresearchgate.net These calculations predict the fundamental properties that govern the interaction of these materials with light.

Research using the full-potential linearized augmented-plane-wave (FLAPW) method with the generalized gradient approximation (GGA) has estimated the forbidden gaps (band gaps) of thorite and huttonite to be approximately 7.8 eV and 7.6 eV, respectively. researchgate.netresearchgate.net Another study reported a bandgap of 7.7 eV for a this compound compound (ThSi₁₀O₂₂). dntb.gov.ua These wide band gaps are characteristic of insulator materials. Electronic density of states (DOS) calculations reveal that the upper valence bands are primarily composed of O 2p states, while the conduction bands are dominated by Th 6d and 5f states. researchgate.net A key finding is the partial overlap of Th 5f states with the occupied O 2p bands, which has implications for the chemical bonding and electronic properties of these compounds. researchgate.netresearchgate.net

Theoretical modeling of X-ray emission spectra (XES) for Si and O Kα,β lines suggests that XES can be a valuable tool for distinguishing between thorite and huttonite phases in complex mineral samples. researchgate.netresearchgate.net

Lattice Dynamics and Thermodynamic Stability of this compound Phases

Lattice dynamics calculations are essential for understanding the vibrational properties of the crystal lattice and predicting the thermodynamic stability of different phases under varying pressure (P) and temperature (T). arxiv.orgresearchgate.net For this compound (ThSiO₄), the two main polymorphs are the low-temperature zircon-structure (thorite, space group I4₁/amd) and the high-temperature huttonite-structure (monoclinic, P2₁/n). arxiv.orgias.ac.in

Computational studies using interatomic potential models have been successful in calculating the Gibbs free energy for these phases. arxiv.orgresearchgate.net These calculations have shown that at high pressure, the huttonite phase is favored at high temperatures, while a scheelite-type structure is favored at low temperatures. arxiv.org The stability of the huttonite phase is linked to the ionic size of the metal cation; it is stable for the larger Th⁴⁺ ion but dynamically unstable for smaller cations like Hf⁴⁺ and U⁴⁺ in their respective silicates. arxiv.orgresearchgate.net

The transition from the more dense zircon structure to the less dense huttonite structure at high temperatures is an unusual phenomenon. arxiv.orgias.ac.in Lattice dynamics calculations explain this by revealing a higher density of low-energy phonon modes in the huttonite phase, which involve the librational motion of the silicate tetrahedra. arxiv.orgresearchgate.net This leads to a larger vibrational entropy, which stabilizes the huttonite structure at elevated temperatures. arxiv.orgias.ac.in The calculated phase diagrams show fair agreement with experimental observations. arxiv.orgias.ac.in

Table 2: Calculated Properties of this compound Polymorphs

| Property | Thorite (I4₁/amd) | Huttonite (P2₁/n) | Source |

| Calculated Bulk Modulus | ~163 GPa (approx. 80% of HfSiO₄) | - | arxiv.org |

| Calculated Enthalpy Difference (ΔE_tot) | More stable by ~0.0533 eV/f.u. (~5.1 kJ/mol) | Less stable | researchgate.net |

| Band Gap (Calculated) | ~7.8 eV | ~7.6 eV | researchgate.netresearchgate.net |

Atomistic Modeling of Dopant Incorporation in Silicate Matrices

Atomistic modeling is a powerful tool for predicting how dopants, or foreign atoms, can be incorporated into a host crystal structure, such as a silicate matrix. This is particularly relevant for applications like nuclear waste immobilization, where understanding the stability of actinide-doped materials is critical. energyfrontier.us

Computational models can rank the likelihood of successful synthesis by evaluating the stability of hypothetical doped crystal structures. energyfrontier.us For example, the incorporation of dopants into silicate chains has been studied to see how it affects the material's stability. acs.org In the context of thorium silicates, modeling helps predict the feasibility of substituting thorium with other elements or incorporating various dopants to tailor the material's properties.

Studies have shown that doping silicate glasses with elements like phosphorus can promote the solubility of other dopants, such as rare-earth ions. optica.org The mechanism often involves the interaction of the dopant ions with specific bonds within the silica (B1680970) network, such as the P=O bond in phosphosilicate glass. optica.org Similarly, modeling the incorporation of zinc into a silica matrix has shown that Zn is incorporated as silicate-type species rather than forming separate oxide phases. mdpi.com For thorium-based materials, computational methods have been used to test the hypothesis of substituting plutonium for thorium in certain silicate crystal structures, successfully predicting a stable new composition. energyfrontier.us

Geochemical and Mineralogical Research on Thorium Silicates

Natural Occurrences and Distribution Patterns of Thorium Silicate (B1173343) Minerals

Thorite and Thorogummite Mineralogical Studies in Various Geological Settings

Thorite (ThSiO₄) and thorogummite ((Th,U)(SiO₄)₁₋ₓ(OH)₄ₓ) are found in a range of geological settings, primarily associated with igneous and metamorphic rocks. utah.govwikipedia.orgwisc.edu Thorite is typically a primary mineral in pegmatites, granitic and syenitic rocks, and some hydrothermal veins. utah.govwisc.eduminerals.net It is often found as small, dark-colored crystals that can be yellow-orange, brownish-yellow, or black. wikipedia.org Notable occurrences have been documented in locations such as Langesundfjord, Norway; Bancroft, Ontario, Canada; and the Eifel District, Germany. galleries.com

Thorogummite is a secondary mineral that forms from the alteration of thorite, a process often facilitated by metamictization. galleries.comacad.ro This alteration involves the hydration of the thorite structure. galleries.com Consequently, thorogummite is commonly found in the same localities as thorite. galleries.comacad.ro In some instances, thorogummite can form pseudomorphs after thorite, retaining the original crystal shape but with an earthy luster and a pale yellow to white color. galleries.com Studies in the Ditrau Alkaline Intrusive Massif in Romania have detailed the close association of thorogummite with thorite, where it appears as a secondary modification. acad.ro

The following table summarizes the key mineralogical properties of thorite and thorogummite:

| Property | Thorite | Thorogummite |

| Formula | (Th,U)SiO₄ wikipedia.org | (Th,U)(SiO₄)₁₋ₓ(OH)₄ₓ galleries.com |

| Crystal System | Tetragonal galleries.comacad.ro | Tetragonal acad.ro |

| Color | Yellow-orange, brownish-yellow, brownish black, black, green wikipedia.org | Pale yellow or white galleries.com |

| Luster | Vitreous to resinous wikipedia.org | Earthy galleries.com |

| Hardness | 4.5 - 5 wikipedia.org | 1 galleries.com |

| Origin | Primary | Secondary (alteration of thorite) galleries.com |

| Radioactivity | Strongly radioactive galleries.comgalleries.com | Strongly radioactive galleries.com |

| Metamictization | Often metamict galleries.comgalleries.com | Always metamict galleries.com |

Association with Other Thorium-Bearing and Rare Earth Element Minerals (e.g., Monazite (B576339), Zircon, Uraninite)

Thorium silicates are frequently found in association with a suite of other thorium-bearing and rare earth element (REE) minerals. The most common associations include monazite, zircon, and uraninite. utah.govarizona.eduresearchgate.net These minerals often occur together in granitic rocks, pegmatites, and placer deposits. utah.govi2massociates.com

Monazite: A rare earth phosphate (B84403) mineral, monazite is often the primary ore of thorium, even though thorite is the most common thorium mineral. galleries.com The geochemical behavior of thorium and rare earth elements leads to their co-occurrence in various geological environments. utah.gov In many deposits, thorite is found alongside monazite, which can contain significant amounts of thorium. utah.govarizona.edu

Zircon: Thorite is isostructural with zircon, meaning they share the same crystal structure, which facilitates their association. acad.ro This structural similarity allows for solid solutions to form between them. In some granitic systems, thorite and zircon are key accessory minerals that host thorium. arizona.edu

Uraninite: Uraninite (UO₂), a primary uranium ore, can be found in association with thorium silicates, particularly in certain types of granites and hydrothermal veins. arizona.educarnegiescience.edu A uranium-rich variety of thorite, known as uranothorite, highlights the close geochemical relationship between thorium and uranium. galleries.com

Other minerals commonly associated with thorium silicates include apatite, allanite, sphene, xenotime (B576624), and various niobate-tantalates. acad.roarizona.eduscispace.com The specific mineral assemblage can provide valuable information about the geological processes that led to the formation of the deposit.

Geological Environments and Formation Processes of Thorium Silicate Deposits

Magmatic Differentiation and Hydrothermal Alteration Processes

The formation of this compound deposits is often linked to magmatic differentiation and subsequent hydrothermal alteration. During the crystallization of magma, thorium, due to its large ionic radius and high charge, tends to become concentrated in the residual melts. scispace.comusgs.gov This process enriches the late-stage magmatic fluids in thorium and other incompatible elements, leading to the crystallization of thorium-bearing minerals like thorite in felsic igneous rocks such as granites and syenites. utah.govresearchgate.net

Hydrothermal processes play a crucial role in both the primary deposition and subsequent alteration of thorium silicates. acad.roiaea.org Hot, aqueous fluids circulating through rock fractures can transport and deposit thorium, forming vein-type deposits. utah.gov These veins are often associated with alkalic igneous rocks and carbonatites. utah.govresearchgate.net Furthermore, hydrothermal fluids can alter pre-existing thorite, leading to the formation of thorogummite through hydration. acad.ro Research on certain granite systems indicates that hydrothermal alteration under high oxygen fugacity and in the presence of fluids rich in phosphate can mobilize and redeposit uranium and thorium, forming complex solid solutions that include thorite. researchgate.net

Sedimentary and Placer Deposit Formation Research

While primary this compound deposits are found in igneous and metamorphic rocks, significant concentrations also occur in sedimentary environments, particularly in placer deposits. utah.govi2massociates.com Placer deposits form through the weathering of primary source rocks, followed by the transportation and deposition of resistant heavy minerals by water or wind. i2massociates.comresearchgate.net

Thorite, being a relatively dense and resistant mineral, can be concentrated in these deposits alongside other heavy minerals like monazite, zircon, and ilmenite. i2massociates.com These deposits are often found in beach sands, riverbeds, and alluvial fans. i2massociates.comusgs.gov The study of placer deposits is crucial as they represent some of the most economically significant sources of thorium. utah.gov Research on beach placer deposits in India, for example, has focused on characterizing the concentrations of thorium and rare earth elements to evaluate their economic potential. researchgate.net

Metamictization Phenomena in Natural Thorium Silicates and its Research Implications

Thorium silicates are nearly always radioactive due to the presence of thorium and often uranium. galleries.com The alpha decay of these elements within the mineral's crystal structure causes significant radiation damage over geological time, a process known as metamictization. ebsco.comwikipedia.org This process can lead to the complete destruction of the crystal lattice, rendering the mineral amorphous while it may retain its external crystalline form. wikipedia.org

Metamictization has several important implications for the study of thorium silicates:

Alteration and Formation of Secondary Minerals: The structural damage caused by metamictization makes the mineral more susceptible to chemical alteration. galleries.com This facilitates the hydration of thorite to form thorogummite. galleries.comacad.ro

Changes in Physical Properties: Metamict minerals exhibit changes in their physical properties, including a decrease in density and refractive index, and a loss of birefringence. ebsco.com

Structural Analysis: The study of metamictization provides insights into the long-term effects of radiation on crystalline materials. X-ray absorption spectroscopy studies have shown that in metamict thorite, the local coordination environment of thorium can be significantly altered. geoscienceworld.orgosti.gov Recent research has even identified the formation of thorite nanoparticles (5-10 nm) as a result of metamictization, which has implications for the mobility of thorium in the environment. nih.gov

Nuclear Waste Management: Understanding how natural minerals like thorite and zircon accommodate radioactive elements and respond to self-irradiation over long periods is relevant to the development of durable ceramic waste forms for the disposal of high-level nuclear waste. ebsco.com

Crustal Distribution and Enrichment Mechanisms of Thorium in Silicate Rocks

Thorium is a naturally occurring radioactive element that is approximately three times more abundant than uranium in the Earth's crust. wikipedia.orgworld-nuclear.org Its average abundance in the crust is estimated to be around 5.6 to 6 parts per million (ppm). quora.comperiodictable.compsu.edu However, the distribution of thorium is not uniform; it is significantly enriched in the upper continental crust, with an average concentration of about 10.5 ppm, compared to the middle crust (6.5 ppm) and the lower crust (1.2 ppm). psu.edu

Thorium's enrichment in the Earth's crust is a result of planetary differentiation and subsequent magmatic processes. carnegiescience.edu As an incompatible element, thorium does not readily substitute into the crystal lattices of common rock-forming silicate minerals. carnegiescience.eduiaea.org Consequently, during partial melting of the mantle, thorium preferentially partitions into the silicate melt phase. carnegiescience.eduescholarship.org This initial concentration in low-density, silica-rich melts leads to its fractionation into the crust, with enrichment factors of at least 100 compared to the mantle. carnegiescience.edu

Further enrichment of thorium occurs through magmatic fractionation within the crust. researchgate.net As magmas cool and crystallize, thorium becomes concentrated in the residual felsic melts. researchgate.net This process leads to higher thorium concentrations in granitic and rhyolitic rocks, which are considered primary sources for uranium and thorium deposits. researchgate.net The Th/U ratio in these rocks is a critical factor in determining which uranium- and thorium-bearing accessory minerals will crystallize. researchgate.net

The primary host minerals for thorium in silicate rocks are accessory minerals that can accommodate its large ionic radius and high charge. These include:

Thorite (ThSiO₄) and its hydrated form, thorogummite : These are this compound minerals. amazonaws.combritannica.com

Monazite ((Ce,La,Nd,Th)PO₄) : A rare earth phosphate mineral that is a major commercial source of thorium. britannica.comworld-nuclear.org

Zircon (ZrSiO₄) : Can incorporate thorium into its crystal structure. carnegiescience.eduworld-nuclear.org

Allanite : A complex silicate mineral that can contain significant amounts of thorium. psu.edugeoscienceworld.org

Thorianite (ThO₂) : A thorium oxide mineral, often found in association with uraninite. carnegiescience.edubritannica.com

Other minerals such as xenotime , pyrochlore , and gadolinite can also host thorium. psu.eduworld-nuclear.orggeoscienceworld.org

Hydrothermal alteration processes can further mobilize and concentrate thorium. ntnu.noiaea.org Fluids, particularly those rich in ligands like fluoride (B91410), chloride, carbonate, and phosphate, can leach thorium from primary minerals and transport it to new locations where it can precipitate, forming secondary thorium enrichments. psu.eduntnu.noiaea.org

Table 1: Crustal Abundance of Thorium

| Location | Average Thorium Concentration (ppm) |

| Earth's Crust (Overall) | 5.6 - 6.0 quora.comperiodictable.compsu.edu |

| Upper Crust | 10.5 psu.edu |

| Middle Crust | 6.5 psu.edu |

| Lower Crust | 1.2 psu.edu |

| Soil (Average) | ~6.0 nih.gov |

Geochemical Cycling and Mobility of Thorium in Silicate-Rich Systems

The mobility of thorium in natural waters is largely controlled by its speciation and complexation with various ligands. psu.eduscispace.com Thorium exists in the +4 oxidation state, and the Th⁴⁺ ion has a strong tendency to hydrolyze and form complexes. psu.eduresearchgate.net

In the absence of other complexing agents, thorium speciation is primarily governed by pH. At low pH (below 3), the free Th⁴⁺ ion is the dominant species. researchgate.nettdx.cat As pH increases, hydrolysis leads to the formation of various hydroxy complexes, such as Th(OH)₂²⁺ and Th(OH)₄. researchgate.net

However, in most natural waters, the presence of other ligands significantly influences thorium speciation. scispace.com The most important inorganic ligands for thorium complexation are hydroxide (B78521), carbonate, phosphate, and fluoride. scispace.comtdx.catacs.org

Hydroxide complexes : As mentioned, these are significant across a wide pH range. researchgate.net

Carbonate complexes : In carbonate-rich waters, thorium can form stable complexes like (ThCO₃(OH)₃)⁻. researchgate.net

Phosphate complexes : Phosphate is a strong complexing agent for thorium, forming species such as Th(HPO₄)₃²⁻. scispace.com

Fluoride complexes : Thorium forms strong complexes with fluoride, such as ThF₃⁺. scispace.com

Sulfate complexes : Sulfate complexes, like Th(SO₄)₂ , can also be important in certain environments. scispace.com

The formation of these complexes can significantly enhance the solubility and mobility of thorium in natural waters, by orders of magnitude compared to the solubility of thorium minerals in pure water. scispace.com

While less studied, the formation of This compound complexes is also considered a possibility, particularly in silica-rich waters. psu.eduresearchgate.net Experimental studies have shown that thorium can form meta-stable colloids with silica (B1680970) in aqueous solutions at near-neutral pH. researchgate.net These colloids consist of [Th(O(H))n] polyhedra coordinated in part by [SiO₄] polyhedra. researchgate.net The formation of such silicate complexes could play a role in the transport of thorium in certain geological settings.

Organic complexes are also thought to be significant, especially in organic-rich waters, and may dominate over inorganic complexes in such environments. scispace.com

The interaction of thorium with silicate surfaces is a key process controlling its mobility in the environment. Sorption onto mineral surfaces can significantly retard the transport of thorium in groundwater and surface water systems.

The sorption of thorium onto silica surfaces is influenced by several factors, including pH, ionic strength, and the presence of competing ions and complexing ligands. bioline.org.brdeswater.com The mechanism of sorption is thought to involve the formation of surface complexes between thorium ions and silanol (B1196071) groups (Si-OH) on the silica surface. bioline.org.br

The general reaction for the sorption of Th⁴⁺ onto silica can be represented as:

2 ≡SiOH + Th⁴⁺ ⇌ (≡SiO)₂Th²⁺ + 2H⁺ bioline.org.br

This reaction indicates that the sorption process is pH-dependent, with higher sorption generally observed at higher pH values, up to the point where thorium hydroxide precipitation becomes dominant. deswater.comresearchgate.net

Studies on modified silica surfaces, such as those functionalized with cysteine or methionine, have shown that these modifications can enhance the sorption capacity for thorium. deswater.com The sorption process on these modified surfaces is also influenced by pH and temperature, and the kinetic data often fits a pseudo-second-order model. deswater.com

Desorption of thorium from silica surfaces can be achieved by changing the chemical conditions, such as lowering the pH. bioline.org.brdeswater.com However, due to the strong binding of thorium to the silicate structure, desorption can be incomplete. bioline.org.br For instance, one study found that while 95% of sorbed uranium could be desorbed from silica microspheres using nitric acid, only 70% of the sorbed thorium was recovered under the same conditions. bioline.org.br This highlights the highly particle-reactive nature of thorium.

Table 2: Thorium Sorption Parameters on Silica-Based Materials

| Adsorbent | Sorption Model | Maximum Sorption Capacity (mg/g) | Temperature (°C) | Reference |

| Silica Nanoparticles | Langmuir | 5.3 | 25 | deswater.com |

| Silica-Cysteine | Langmuir | 8.2 | 25 | deswater.com |

| Silica-Methionine | Langmuir | 7.0 | 25 | deswater.com |

| SBA-15/TNT Composite | Langmuir & Freundlich | - | - | iaea.org |

Colloidal Transport and Stability of this compound Species in Aqueous Environments

In addition to transport as dissolved species, thorium can be transported in aqueous environments through its association with colloids. iucr.orgiucr.org Colloids are microscopic particles that remain suspended in a fluid. Thorium can form its own colloids (intrinsic colloids) or adsorb onto pre-existing colloids in the water (pseudocolloids). iucr.orgpsu.edu

The formation and stability of thorium-bearing colloids are critical to understanding its environmental transport. psu.eduresearchgate.net Thorium has been shown to form stable colloids with silica at near-neutral pH. researchgate.netiucr.org These this compound colloids are amorphous and consist of thorium-oxygen-hydrogen polyhedra linked with silicate polyhedra. researchgate.net

The stability of these colloids is influenced by several factors:

pH : The pH of the water affects the surface charge of the colloids and thus their tendency to aggregate or remain dispersed. iucr.orgpsu.edu

Ionic Strength : High ionic strength in the water can compress the electrical double layer around the colloids, reducing repulsive forces and leading to aggregation and settling. researchgate.netpsu.edu

Presence of Organic Matter : Organic substances like fulvic acid can coat the surface of colloids, affecting their stability and transport characteristics. researchgate.net

Silica Concentration : The ratio of silica to thorium can influence the structure and stability of the resulting colloids. researchgate.net Higher silica content can lead to the formation of more stable, silica-type colloids. researchgate.net

Studies have shown that thorium colloids can be stable for extended periods, suggesting that colloidal transport could be a significant mechanism for thorium migration in certain aqueous systems. researchgate.net For example, thorium colloids generated in laboratory experiments were found to be stable for up to 400 days without significant agglomeration. researchgate.net

The transport of these colloids through porous media, such as soils and sediments, is a complex process involving filtration, advection, and dispersion. psu.edu The size of the colloids relative to the pore sizes of the medium is a critical factor determining their mobility.

The dissolution of this compound minerals is a key process in the geochemical cycling of thorium, as it releases thorium into the aqueous phase where it can be transported. The kinetics of this dissolution are important for understanding the long-term behavior of thorium in various geological and environmental settings.

Studies on the dissolution of synthetic this compound (thorite) in acidic media have provided insights into the controlling mechanisms. researchgate.netresearchgate.net The dissolution rate is influenced by several parameters, including:

Acid Concentration : The rate of dissolution generally increases with increasing acid concentration. researchgate.netresearchgate.net For example, in sulfuric acid, the reaction order with respect to the acid concentration has been determined to be approximately 1.64. researchgate.net

Temperature : Dissolution is an endothermic process, and the rate increases significantly with temperature. researchgate.netresearchgate.net

Agitation Speed : In laboratory experiments, increased agitation can enhance the dissolution rate by improving the transport of reactants to and products from the mineral surface. researchgate.net

The dissolution of this compound in sulfuric acid has been modeled using the shrinking particle model, which suggests that the reaction occurs at the surface of the mineral particles. researchgate.netresearchgate.net The activation energy for this process has been calculated to be 78.41 kJ/mol, indicating that the dissolution is controlled by the chemical reaction at the surface rather than by mass transport. researchgate.netresearchgate.net

It is noteworthy that thorium-based minerals, including silicates and oxides, are generally more refractory and less soluble than their uranium counterparts, especially in the absence of strong complexing agents like fluoride. geoscienceworld.orgiaea.org For instance, the dissolution of thorium dioxide (ThO₂) in nitric acid is very slow unless a small amount of fluoride is added to catalyze the reaction. iaea.org

Table 3: Optimized Conditions for this compound Dissolution in Sulfuric Acid

| Parameter | Optimal Condition |

| Agitation Speed | 450 rpm researchgate.netresearchgate.net |

| Sulfuric Acid Concentration | 4 M researchgate.netresearchgate.net |

| Temperature | 100 °C researchgate.netresearchgate.net |

Geochronological and Isotopic Applications of Thorium Silicates in Earth Sciences

The radioactive decay of thorium isotopes and their daughter products provides powerful tools for dating geological materials and tracing geological processes. wikipedia.orgprinceton.eduusgs.gov Thorium-bearing silicate minerals, such as zircon and allanite, are particularly valuable in geochronology.

The most widely used geochronological method involving thorium is the Uranium-Thorium-Lead (U-Th-Pb) dating of minerals. princeton.eduusgs.gov This method relies on the decay of two uranium isotopes (²³⁸U and ²³⁵U) and one thorium isotope (²³²Th) to stable lead isotopes (²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb, respectively). By measuring the ratios of these parent and daughter isotopes in a mineral, its age can be determined. princeton.edu

Thorium-bearing silicate minerals like zircon are ideal for U-Th-Pb dating because:

They readily incorporate uranium and thorium into their crystal structure upon crystallization.

They strongly exclude lead during their formation.

They are physically and chemically robust, often surviving multiple geological events.

The combination of the three decay chains provides an internal check on the accuracy of the age determination and can reveal complex geological histories of reheating or metamorphism. princeton.edu

Another important application is Uranium-series dating , which utilizes the shorter-lived intermediate isotopes in the uranium and thorium decay chains. wikipedia.orgIonium-thorium dating , for example, uses the ratio of ²³⁰Th (ionium) to ²³²Th to date marine sediments. wikipedia.org This method is based on the different chemical behaviors of uranium and thorium in seawater; uranium is soluble, while thorium is highly insoluble and readily precipitates into sediments. wikipedia.orgworld-nuclear.org

Isotopic analysis of thorium and its decay products in silicate rocks and minerals also serves as a tracer for various geological processes:

Magmatic Processes : The ratios of uranium and thorium can provide insights into processes like partial melting, fractional crystallization, and crustal assimilation in magmatic systems. escholarship.orgusgs.gov

Crustal Evolution : The isotopic compositions of elements like hafnium and oxygen in thorium-bearing zircons can be used to trace the sources of magmas and understand the evolution of the Earth's crust and mantle. geologyscience.ru

Hydrothermal Processes : Variations in Th/U ratios can indicate the role of hydrothermal fluids in mobilizing and transporting these elements. researchgate.netiaea.org

High-spatial-resolution analytical techniques allow for the determination of age variations within single mineral grains, providing a detailed record of geological events. geoscienceworld.orgscirp.org

Utilization of Thorium Decay Chains in Geochronology and Provenance Studies

The radioactive decay of thorium isotopes encapsulated within silicate minerals is a cornerstone of modern geochronology and provenance studies. The most significant isotope for this purpose is Thorium-232 (²³²Th), which is a primordial nuclide with a very long half-life of approximately 14.05 billion years. wikipedia.org This long half-life makes it particularly suitable for dating very old geological formations. The decay of ²³²Th initiates a sequence of alpha and beta decays known as the thorium series or 4n decay chain, which concludes with the formation of the stable lead isotope, Lead-206 (²⁰⁸Pb). wikipedia.org

Geochronologists can determine the age of a thorium-bearing mineral by measuring the ratio of the parent isotope (²³²Th) to the stable daughter isotope (²⁰⁸Pb) or intermediate daughter products. This method, a type of radiometric dating, relies on the principle that once a mineral crystallizes, it locks in a certain amount of thorium and essentially no initial lead. Over geological time, the thorium decays to lead at a known rate. By analyzing the accumulated lead, scientists can calculate the time elapsed since the mineral's formation. britannica.comprinceton.edu The U-Th-Pb geochronology system is particularly robust because it involves the decay of multiple parent isotopes (²³⁸U, ²³⁵U, and ²³²Th) to different stable isotopes of lead, providing internal checks for accuracy. princeton.edu

This compound minerals such as thorite (ThSiO₄), huttonite (a monoclinic form of ThSiO₄), and zircon (ZrSiO₄), which often incorporates thorium, are key targets for this type of dating. iaea.orgresearchcommons.orgiaea.org For instance, zircon is highly resistant to weathering and chemical alteration, making it an excellent preserver of the original isotopic ratios, and it commonly contains trace amounts of uranium and thorium. iaea.orgcarnegiescience.edu

Beyond dating, thorium and its elemental ratios are powerful tools in provenance studies, which aim to determine the origin of sediments. researchcommons.orgmdpi.com Elements like thorium, scandium (Sc), cobalt (Co), and rare earth elements (REEs) are relatively immobile and have short residence times in water, meaning they are transferred almost completely into sediments from their source rocks. researchcommons.org Geochemists use ratios such as Th/Co and La/Sc to distinguish between felsic (silicic) and mafic (basic) source rocks, as thorium is typically enriched in felsic rocks like granites. mdpi.comconicet.gov.ar By analyzing the concentration of thorium and other trace elements in sedimentary deposits, researchers can trace the material back to its parent geological formations. researchcommons.orgmining.in.ua

Table 1: The Thorium (²³²Th) Decay Chain

This table outlines the primary decay steps from Thorium-232 to the stable Lead-208, including the intermediate isotopes, their decay mode, and half-life.

| Isotope | Symbol | Decay Mode | Half-Life |

| Thorium-232 | ²³²Th | Alpha | 1.405 × 10¹⁰ years |

| Radium-228 | ²²⁸Ra | Beta | 5.75 years |

| Actinium-228 | ²²⁸Ac | Beta | 6.15 hours |

| Thorium-228 | ²²⁸Th | Alpha | 1.91 years |

| Radium-224 | ²²⁴Ra | Alpha | 3.66 days |

| Radon-220 | ²²⁰Rn | Alpha | 55.6 seconds |

| Polonium-216 | ²¹⁶Po | Alpha | 0.145 seconds |

| Lead-212 | ²¹²Pb | Beta | 10.64 hours |

| Bismuth-212 | ²¹²Bi | Beta/Alpha | 60.55 minutes |

| Polonium-212 | ²¹²Po | Alpha | 0.299 microseconds |

| Thallium-208 | ²⁰⁸Tl | Beta | 3.053 minutes |

| Lead-208 | ²⁰⁸Pb | Stable | - |

Source: Data compiled from multiple geochemical sources. wikipedia.org

Implications of Thorium Distribution for Internal Heat Generation in the Earth's Crust

The distribution of thorium, primarily within silicate minerals in the Earth's crust, has significant implications for the planet's internal heat budget. A substantial portion of the Earth's internal heat, which drives critical geological processes like plate tectonics, volcanism, and mountain building, is generated by the radioactive decay of long-lived isotopes. berkeley.eduopentextbc.ca The primary heat-producing elements are potassium (K), uranium (U), and thorium (Th). berkeley.eduresearchgate.net

The concentration of thorium is not uniform throughout the crust. It is known as an "incompatible element," meaning it does not fit well into the crystal structures of common mantle minerals during magma differentiation. Consequently, it becomes concentrated in the liquid magma phase and is ultimately enriched in crustal rocks, particularly granites. ga.gov.au Granitic plutons are considered major sources of radiogenic heat within the continental crust due to their high concentrations of these heat-producing elements. researchgate.net